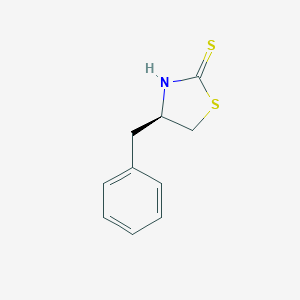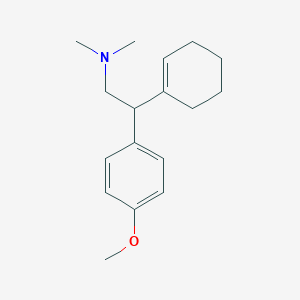
Dehydro Venlafaxine
説明
2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, also known as 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, is a useful research compound. Its molecular formula is C17H25NO and its molecular weight is 259.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗うつ剤治療
Dehydro Venlafaxineは、重度のうつ病、パニック障害、不安障害の治療に広く使用されています . この薬は脳内の化学物質に影響を与え、うつ病患者では不均衡を引き起こす可能性があります .
電気化学的センシング
近年、Venlafaxineの電気化学的センシングが進歩しています . 電気分析法は、従来の方法に比べて、迅速性、簡便性、感度、手頃な価格といった優れた利点があるため、関心を集めています .
環境汚染物質
Venlafaxineとその代謝物は、水中の汚染物質です . それらは、さまざまな形態の吸着、光分解、加水分解、および生分解によって移行および変換され、環境中にさまざまな活性化合物を生成することにより、生物に悪影響を与えてきました .
光誘起分解
Venlafaxineの光誘起分解は、高性能液体クロマトグラフィーと高分解能多重断片化質量分析を組み合わせた方法を用いて、そのメカニズムと有効性について調査されてきました .
電気化学誘起分解
Venlafaxineの電気化学分解も研究されてきました . 酸化剤、硫酸塩、塩化物イオンは促進剤として作用し、Venlafaxineの半減期を62分から25分に短縮しました .
水生生物への懸念
抗うつ剤であるVenlafaxineとその代謝物の存在は、従来の廃水処理プロセスでは除去が困難であるため、水生生物にとって深刻な懸念事項です
作用機序
Target of Action
Dehydro Venlafaxine’s primary targets are the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters involved in mood regulation .
Mode of Action
This compound and its active metabolite, O-desmethylvenlafaxine (ODV), work by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .
Biochemical Pathways
The major metabolic pathways of this compound involve CYP2D6 and CYP2C19 mediated O-demethylation . These enzymes are part of the cytochrome P450 system, which plays a crucial role in drug metabolism . The activity of these enzymes can be influenced by genetic polymorphisms, leading to variability in the drug’s effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2D6 and CYP2C19 enzymes . Genetic variations in these enzymes can lead to significant inter-individual variability in the drug’s pharmacokinetics . Understanding these variations can help optimize therapy by adjusting dosage based on an individual’s metabolic profile .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in neurotransmitter signaling. By blocking the reuptake of serotonin and norepinephrine, it enhances the signaling of these neurotransmitters, leading to improved mood . Additionally, it has been suggested that this compound may have effects on gene expression related to mitochondrial antioxidant activity and insulin signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the drug and its metabolites in aquatic systems is a concern, as they are difficult to remove by traditional wastewater treatment processes . Moreover, pH value and water quality can affect the removal of this compound .
生化学分析
Biochemical Properties
Dehydro Venlafaxine is involved in biochemical reactions that are crucial for neurotransmission. It interacts with enzymes such as cytochrome P450 (CYP) enzyme CYP2D6 and CYP3A4, which are responsible for its metabolism . The nature of these interactions involves the conversion of Venlafaxine to O-desmethylvenlafaxine, a lesser metabolite .
Cellular Effects
This compound influences cell function by modulating neurotransmission. It impacts cell signaling pathways related to serotonin and noradrenaline reuptake . This can affect gene expression and cellular metabolism, particularly in neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as the serotonin and noradrenaline transporters . It inhibits the reuptake of these neurotransmitters at the presynaptic terminal, thereby increasing their availability in the synaptic cleft . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has been observed that higher concentrations of this compound and its active metabolite O-desmethylvenlafaxine are associated with non-response to treatment . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on its concentration .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, is associated with changes in different forms of plasticity in discrete brain areas .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of Venlafaxine. It is produced by the action of the CYP2D6 and CYP3A4 enzymes on Venlafaxine . This process can affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with transporters involved in the reuptake of serotonin and noradrenaline . These interactions can affect the compound’s localization or accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with various biomolecules. For instance, its binding to serotonin and noradrenaline transporters could direct it to specific compartments or organelles within the cell
特性
IUPAC Name |
2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARSYJZOOXFPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-57-1 | |
| Record name | 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(CYCLOHEX-1-ENYL)-2-(4-METHOXYPHENYL)-N,N-DIMETHYLETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX18EMS9OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing and characterizing 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine in the context of Venlafaxine Hydrochloride research?
A1: 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine is identified as one of the six related substances of Venlafaxine Hydrochloride in the European Pharmacopoeia (EP 5.5) []. The presence of these related substances in Venlafaxine Hydrochloride could potentially impact its quality, safety, and efficacy. Therefore, synthesizing and characterizing this compound is crucial for developing robust analytical methods to detect and quantify it in Venlafaxine Hydrochloride drug products. This ensures the quality control of the drug and helps meet regulatory requirements.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


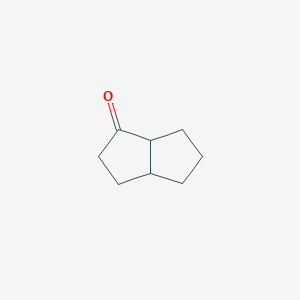
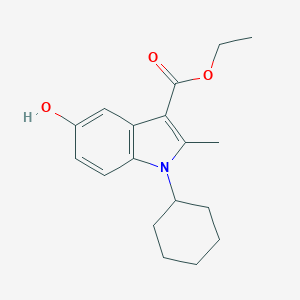

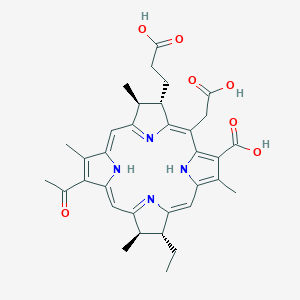
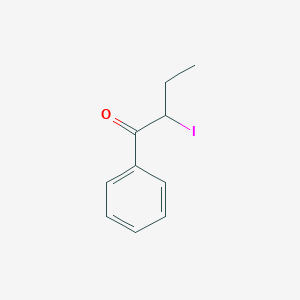


![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
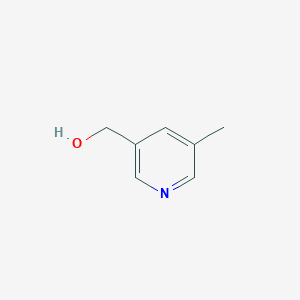
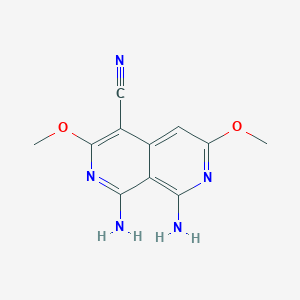
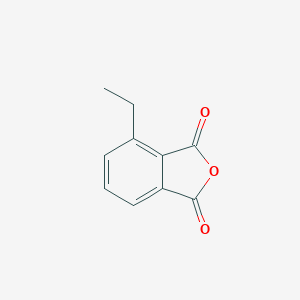
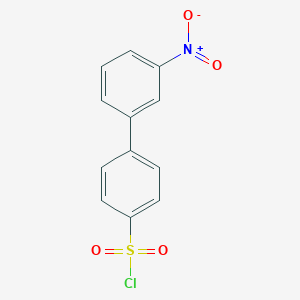
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
